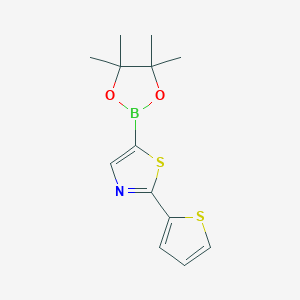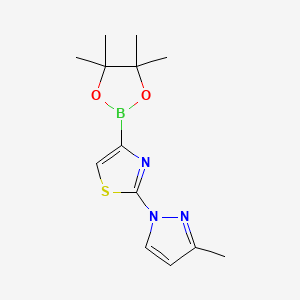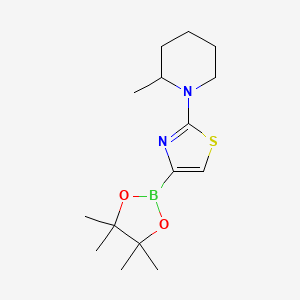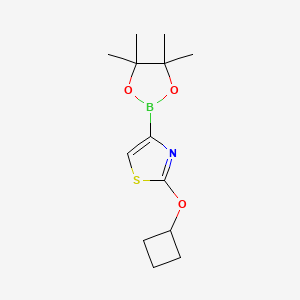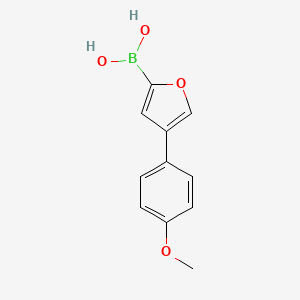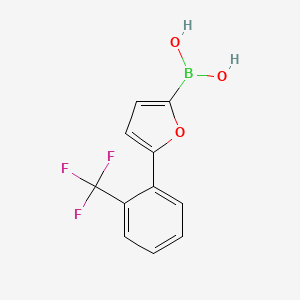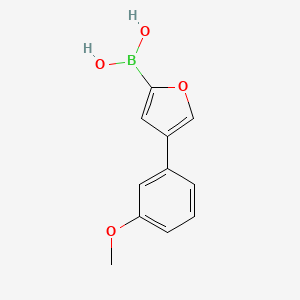
4-(3-Methoxyphenyl)furan-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxyphenyl)furan-2-boronic acid, also known as 4-MFPBA, is an important organic compound that has been used in a wide range of applications in both scientific research and industrial processes. It is a boronic acid derivative of the furan ring system, and its chemical structure consists of a four-membered ring with a methyl group and a boronic acid group attached to the ring. 4-MFPBA has been used in a variety of synthetic reactions and processes, including the synthesis of heterocyclic compounds, the preparation of polymers and the formation of metal-organic frameworks (MOFs). In addition, 4-MFPBA has been used in a number of scientific research applications, including enzyme inhibition and drug discovery.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxyphenyl)furan-2-boronic acid has been used in a number of scientific research applications, including enzyme inhibition and drug discovery. In enzyme inhibition studies, 4-(3-Methoxyphenyl)furan-2-boronic acid has been used to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs and other compounds. In addition, 4-(3-Methoxyphenyl)furan-2-boronic acid has been used in drug discovery studies to identify new compounds that may be useful for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-(3-Methoxyphenyl)furan-2-boronic acid is not yet fully understood, but it is believed to involve the binding of the boronic acid group to the active site of enzymes, resulting in the inhibition of their activity. In addition, 4-(3-Methoxyphenyl)furan-2-boronic acid has been shown to interact with other molecules, such as proteins and nucleic acids, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxyphenyl)furan-2-boronic acid are not yet fully understood, but some studies have shown that it has the potential to inhibit the activity of certain enzymes and to interact with other molecules. In addition, 4-(3-Methoxyphenyl)furan-2-boronic acid has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Methoxyphenyl)furan-2-boronic acid in laboratory experiments has a number of advantages, including its low cost and easy availability. In addition, 4-(3-Methoxyphenyl)furan-2-boronic acid is relatively stable and can be stored for long periods of time without degradation. However, the use of 4-(3-Methoxyphenyl)furan-2-boronic acid in laboratory experiments also has some limitations, including the potential for toxicity and the difficulty in controlling the reaction conditions.
Zukünftige Richtungen
The future directions for 4-(3-Methoxyphenyl)furan-2-boronic acid are numerous, and include the development of new synthetic methods, the use of 4-(3-Methoxyphenyl)furan-2-boronic acid in drug discovery and the development of new applications for the compound. In addition, further research is needed to understand the biochemical and physiological effects of 4-(3-Methoxyphenyl)furan-2-boronic acid, as well as its potential toxicity. Finally, 4-(3-Methoxyphenyl)furan-2-boronic acid has the potential to be used in a variety of industrial processes, such as the synthesis of polymers, the formation of metal-organic frameworks and the production of pharmaceuticals.
Synthesemethoden
4-(3-Methoxyphenyl)furan-2-boronic acid can be synthesized through a variety of methods, including the use of organoboronic acid compounds, the use of Grignard reagents, and the use of boronic acid esters. The most common method for the synthesis of 4-(3-Methoxyphenyl)furan-2-boronic acid is the reaction of a Grignard reagent with an organoboronic acid compound. This reaction is performed in the presence of a base, such as potassium carbonate, and produces 4-(3-Methoxyphenyl)furan-2-boronic acid as a side product.
Eigenschaften
IUPAC Name |
[4-(3-methoxyphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-4-2-3-8(5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFSXWPJARSCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC(=CC=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)furan-2-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


